molecular formula C14H9ClN4O2S B4790703 3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4790703
M. Wt: 332.8 g/mol
InChI Key: YREVQXQBJKNKGF-UHFFFAOYSA-N
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Description

3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a triazole ring fused with a thiadiazole ring, along with chloro, methoxy, and furyl substituents, which contribute to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate hydrazides with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and methoxy groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Sodium methoxide, potassium hydroxide; reactions usually occur in polar solvents such as methanol or ethanol.

Major Products Formed

Scientific Research Applications

3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been explored for its applications in several scientific domains:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-2-methoxyphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(5-chloro-2-methoxyphenyl)-6-(2-pyridyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(5-chloro-2-methoxyphenyl)-6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The uniqueness of 3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-6-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4O2S/c1-20-10-5-4-8(15)7-9(10)12-16-17-14-19(12)18-13(22-14)11-3-2-6-21-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREVQXQBJKNKGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C3N2N=C(S3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
Reactant of Route 3
3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
Reactant of Route 4
3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
Reactant of Route 5
3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
3-(5-chloro-2-methoxyphenyl)-6-(2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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